2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Properties
- Synthesis and Complex Formation : This compound, along with other carboxyl-functionalized 2-phenylquinoline derivatives, has been utilized in the synthesis of new cadmium complexes. These complexes exhibit specific characteristics such as fluorescence and antibacterial activities against various bacterial strains (Lei et al., 2014).
Apoptosis Induction and Anticancer Properties
- Potent Apoptosis Inducer : Derivatives of this compound have been identified as potent apoptosis inducers, crucial in anticancer drug development. One such derivative demonstrated significant efficacy in breast and other cancer models, along with high blood-brain barrier penetration (Sirisoma et al., 2009).
Synthesis of Various Derivatives
- Synthesis of Derivatives : Research has focused on synthesizing various derivatives of this compound for potential applications in medicinal chemistry. These include hydroquinoline and pyrimidoquinoline derivatives, demonstrating the versatility of this compound as a precursor in organic synthesis (Ghoneim & Assy, 2015).
Fluorescence and Labeling
- Fluorescent Properties : Investigations into the fluorescent behavior of related compounds have revealed potential applications in biomedical analysis and labeling, where strong fluorescence and stability in various conditions are crucial (Hirano et al., 2004).
Antimicrobial Applications
- Antibacterial Activity : Some derivatives have shown significant antibacterial activity against various strains of bacteria, indicating potential use in developing new antimicrobial agents (Osarumwense, 2022).
Pharmaceutical Applications
- Drug Synthesis : This compound and its derivatives have been used in the synthesis of various pharmaceuticals, including those with antifungal and anticancer properties, demonstrating its importance in drug development (Patel & Patel, 2010).
properties
IUPAC Name |
2-(4-methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-11-8-12(2)18-15(9-11)16(19(21)22)10-17(20-18)13-4-6-14(23-3)7-5-13/h4-10H,1-3H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZABHXTSVSWRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901190833 |
Source
|
Record name | 2-(4-Methoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901190833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid | |
CAS RN |
351357-29-4 |
Source
|
Record name | 2-(4-Methoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=351357-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Methoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901190833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.